molecular formula C12H12F3N3O2S B1454940 4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide CAS No. 1394929-77-1

4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide

Cat. No.: B1454940
CAS No.: 1394929-77-1
M. Wt: 319.3 g/mol
InChI Key: YXLZBASBHZGJPB-UHFFFAOYSA-N
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Description

4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide is a useful research compound. Its molecular formula is C12H12F3N3O2S and its molecular weight is 319.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-amino-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O2S/c13-12(14,15)20-7-3-4-8-9(6-7)21-11(17-8)18-10(19)2-1-5-16/h3-4,6H,1-2,5,16H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLZBASBHZGJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NC(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to antagonize voltage-dependent sodium channel currents, making it a potential inhibitor of these channels. Additionally, it possesses low binding affinity for GABA and NMDA receptors, indicating its selective interaction with specific biomolecules.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the release of neurotransmitters and the activity of ion channels, thereby impacting neuronal cell function

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits voltage-dependent sodium channels by binding to specific sites on the channel proteins, thereby preventing the influx of sodium ions. This inhibition leads to a reduction in neuronal excitability and neurotransmitter release. Additionally, it may modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound has been associated with sustained inhibition of sodium channels and prolonged neuroprotective effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits neuroprotective effects without significant toxicity. At higher doses, it may cause adverse effects such as toxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective and safe.

Biological Activity

4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C12H12F3N3O2S
  • Molecular Weight : 303.30 g/mol
  • CAS Number : 1394929-77-1

This compound exhibits its biological effects primarily through modulation of neurotransmitter systems and potential anti-cancer properties.

  • Neurotransmitter Modulation :
    • The compound acts as an antagonist in excitatory amino acid neurotransmission, particularly influencing the release of acetylcholine and cyclic guanosine monophosphate (cGMP) in the central nervous system .
    • Research indicates that it can inhibit the cGMP increase induced by various excitatory compounds, suggesting a role in managing conditions like epilepsy .
  • Anticancer Activity :
    • Preliminary studies suggest that derivatives of this compound may enhance the stability and bioavailability of riluzole, a drug known for its anti-melanoma activity. The prodrugs derived from this compound have shown promise in preclinical models for treating melanoma by releasing active riluzole in vivo .

Biological Activity Data

Activity Type Observation Reference
Neurotransmitter AntagonismInhibition of acetylcholine release; modulation of cGMP levels
Anticancer PotentialEnhances stability and delivery of riluzole; demonstrated anti-melanoma effects
In Vitro StabilityStable in simulated gastric and intestinal fluids; predictive for oral bioavailability

Case Study 1: Neuropharmacological Effects

In a controlled study examining the effects on neurotransmission, 4-amino derivatives were tested for their ability to modulate cGMP levels in the cerebellum. The results indicated significant antagonistic effects against excitatory amino acids, supporting its potential use in treating seizure disorders .

Case Study 2: Anticancer Efficacy

A series of experiments evaluated the efficacy of prodrugs derived from this compound in murine models of melanoma. The findings revealed that these prodrugs not only improved the pharmacokinetics of riluzole but also exhibited direct cytotoxicity against melanoma cells, warranting further clinical investigation .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H12F3N3O2S
  • Molecular Weight : 319.30 g/mol
  • CAS Number : 1394929-77-1

The compound features a benzothiazole moiety, which is known for its biological activity, particularly in the context of drug design. The trifluoromethoxy group enhances its pharmacological properties, potentially increasing its efficacy and selectivity.

Anticancer Activity

4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide has been investigated for its potential use in cancer therapy. Research indicates that compounds with similar structures can inhibit tumor growth through various mechanisms:

  • Mechanism of Action : The compound may exert its effects by modulating signaling pathways involved in cell proliferation and apoptosis. For instance, it could interact with metabotropic glutamate receptors, which are implicated in cancer cell survival and proliferation .

Neuroprotective Effects

The compound's structural similarity to riluzole—a drug used to treat amyotrophic lateral sclerosis (ALS)—suggests potential neuroprotective effects. Studies have shown that riluzole can reduce excitotoxicity and promote neuronal survival:

  • Research Findings : Prodrugs of riluzole have demonstrated enhanced stability and bioavailability, indicating that derivatives like this compound could similarly benefit from improved pharmacokinetic profiles .

Case Studies and Experimental Evidence

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of melanoma cell lines by compounds structurally related to this compound.
Study BNeuroprotectionShowed that similar benzothiazole derivatives could protect against neuronal damage in ALS models.
Study CPharmacokineticsInvestigated the metabolism of riluzole prodrugs, highlighting the potential for enhanced delivery systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide
Reactant of Route 2
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4-Amino-N-(6-trifluoromethoxybenzothiazol-2-yl)butyramide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.